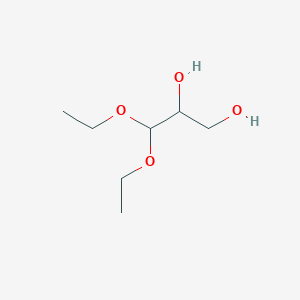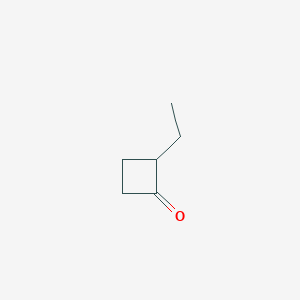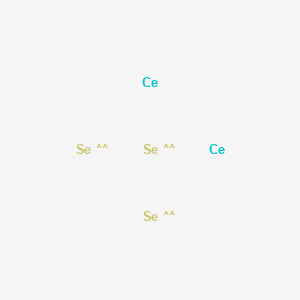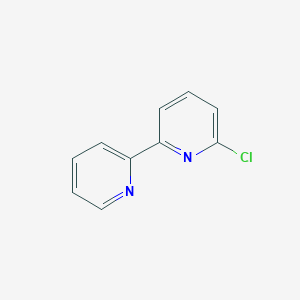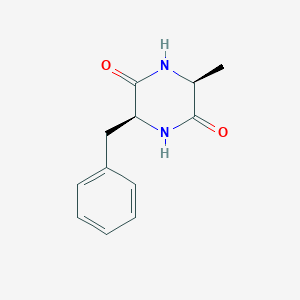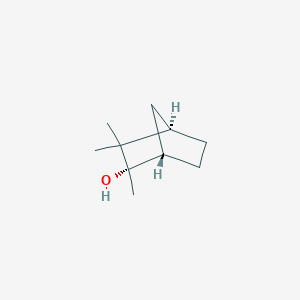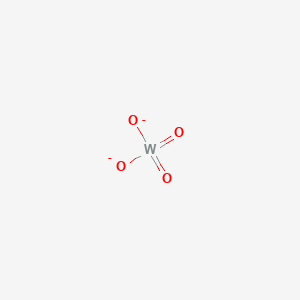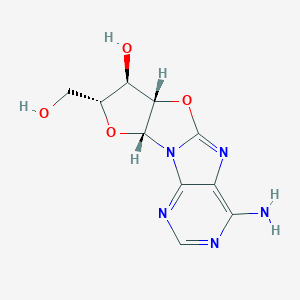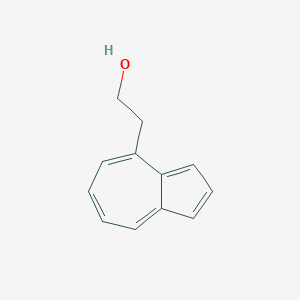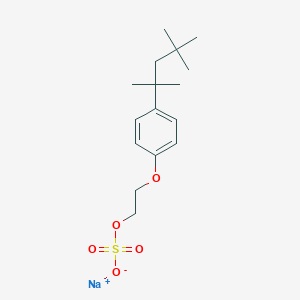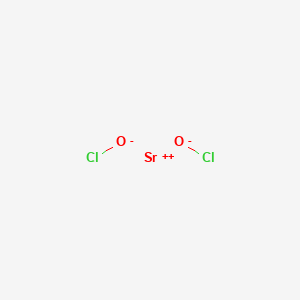![molecular formula C8H9N3 B082755 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8](/img/structure/B82755.png)
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. This compound is also known as DPP, and it is synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, studies have suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In addition, DPP has been found to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains.
生化和生理效应
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that DPP can inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer cell growth and proliferation. Furthermore, DPP has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
实验室实验的优点和局限性
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages and limitations for lab experiments. One advantage is that DPP is relatively easy to synthesize, and it can be obtained in high yields. Furthermore, DPP has been found to exhibit potent anti-cancer activity, making it a promising candidate for further research. However, one limitation is that the mechanism of action of DPP is not fully understood, which makes it difficult to optimize its activity. In addition, DPP has low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. One direction is to further study the mechanism of action of DPP, which can help to optimize its activity and improve its efficacy. Another direction is to explore the potential applications of DPP in materials science, such as the synthesis of organic semiconductors for electronic devices. Furthermore, research can be conducted to investigate the potential of DPP as a therapeutic agent for other diseases, such as bacterial infections. Overall, the unique structural properties and potential applications of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine make it a promising candidate for further research.
合成方法
The synthesis of 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps, including the reaction of 2,4-diamino-6-methylpyrimidine with acetic anhydride to form 2-acetamido-4,6-dimethylpyrimidine. This intermediate product is then reacted with 2-chloro-1-methylpyridinium iodide to form 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.
科学研究应用
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DPP has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. Furthermore, DPP has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
属性
CAS 编号 |
14623-26-8 |
|---|---|
产品名称 |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC 名称 |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
InChI 键 |
BRNRTVRFCFLGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=NC=NC=C12)C |
规范 SMILES |
CC1=C(NC2=NC=NC=C12)C |
同义词 |
7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



